molecular formula C24H21ClN6O2 B10864176 4-Chlorobenzaldehyde O~1~-{[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime

4-Chlorobenzaldehyde O~1~-{[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime

Cat. No.: B10864176
M. Wt: 460.9 g/mol
InChI Key: GVYJDJPLOVPELM-KKMKTNMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzaldehyde O1-{[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime is a complex organic compound that features a chlorobenzaldehyde moiety linked to a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine structure via an oxime linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzaldehyde O1-{[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 4-Chlorobenzoic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies .

Properties

Molecular Formula

C24H21ClN6O2

Molecular Weight

460.9 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-N-[[10-(3-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methoxy]methanimine

InChI

InChI=1S/C24H21ClN6O2/c1-15-16(2)31(19-5-4-6-20(11-19)32-3)23-22(15)24-28-21(29-30(24)14-26-23)13-33-27-12-17-7-9-18(25)10-8-17/h4-12,14H,13H2,1-3H3/b27-12+

InChI Key

GVYJDJPLOVPELM-KKMKTNMSSA-N

Isomeric SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C/C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)OC)C

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=CC4=CC=C(C=C4)Cl)C5=CC(=CC=C5)OC)C

Origin of Product

United States

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